Differential Behavioral Pharmacology: Appetite Suppression Profile of V-9-M Versus CCK-8 in Fasted Rats
V-9-M does not affect food intake in fasted rats, whereas CCK-8 is a potent appetite inhibitor [1][2]. This represents a clear functional divergence between two peptides derived from the same pro-CCK precursor, establishing that the amino-terminal fragment lacks the satiety-inducing activity characteristic of the carboxyl-terminal octapeptide [1].
| Evidence Dimension | Effect on food intake in fasted rats |
|---|---|
| Target Compound Data | No effect on appetite |
| Comparator Or Baseline | CCK-8: Potent appetite inhibitor |
| Quantified Difference | Qualitative divergence (inhibitory activity absent versus present) |
| Conditions | Intracerebroventricular administration in fasted rats; cited in review aggregating multiple experimental studies |
Why This Matters
This functional differentiation enables researchers to dissect pro-CCK processing pathways and assign specific behavioral roles to distinct precursor domains without confounding satiety effects.
- [1] Itoh S, Takashima A. Neuropharmacological profile of V-9-M, a putative neuropeptide derived from procholecystokinin. Prog Neurobiol. 1990;34(5):429-36. PMID: 2192395. View Source
- [2] Takashima A, Itoh S. Neuropharmacological properties of V-9-M, a putative neuropeptide derived from procholecystokinin, in the rat. Can J Physiol Pharmacol. 1989;67(3):223-7. PMID: 2501013. View Source
